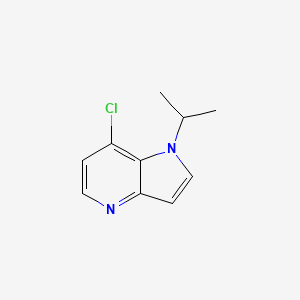

7-Chloro-1-isopropyl-4-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

7-chloro-1-propan-2-ylpyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C10H11ClN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3 |

InChI Key |

KJPRDPUWKVTBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=NC=CC(=C21)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 7-Chloro-1-isopropyl-4-azaindole molecule. The chemical shifts, integration of signals, and coupling patterns would provide critical information about the connectivity of the protons. For instance, the isopropyl group would be expected to show a characteristic doublet for the methyl protons and a septet for the methine proton. The aromatic protons on the azaindole core would exhibit distinct chemical shifts influenced by the chloro and nitrogen substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 7-Chloro-1-isopropyl-4-azaindole would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

No specific experimental ¹H or ¹³C NMR data for 7-Chloro-1-isopropyl-4-azaindole were found in the conducted searches.

Given the presence of two nitrogen atoms in the 4-azaindole (B1209526) ring system, ¹⁵N NMR spectroscopy could be a valuable tool for characterizing 7-Chloro-1-isopropyl-4-azaindole. This technique would provide direct information about the electronic environment of the nitrogen atoms, aiding in the confirmation of the 4-aza substitution pattern.

Specific ¹⁵N NMR data for 7-Chloro-1-isopropyl-4-azaindole is not available in the searched literature. The other nuclei mentioned (³¹P, ¹⁹⁵Pt) are not present in the compound's structure.

Two-dimensional NMR experiments are powerful techniques for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to piece together the fragments of the molecule identified in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the substitution pattern on the azaindole ring, for example, by showing a correlation between the isopropyl methine proton and the C7a and C1 carbons of the azaindole core.

No specific 2D NMR data for 7-Chloro-1-isopropyl-4-azaindole could be retrieved from the available search results.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for 7-Chloro-1-isopropyl-4-azaindole, as it would likely produce a prominent protonated molecular ion peak [M+H]⁺, allowing for the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

No experimental mass spectrometry data for 7-Chloro-1-isopropyl-4-azaindole was found in the conducted searches.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 7-Chloro-1-isopropyl-4-azaindole could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of its structure.

No X-ray crystallographic data for 7-Chloro-1-isopropyl-4-azaindole is available in the public domain according to the performed searches.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Chloro-1-isopropyl-4-azaindole would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic groups, C=C and C=N stretching vibrations within the aromatic rings, and potentially a C-Cl stretching vibration.

No specific experimental IR spectrum for 7-Chloro-1-isopropyl-4-azaindole was found in the conducted searches.

Other Complementary Analytical Techniques

A comprehensive characterization of novel chemical entities is paramount to confirm their identity, purity, and structural integrity. While techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide foundational structural information, a suite of complementary analytical methods is often employed for a more complete picture. For the specific compound, 7-Chloro-1-isopropyl-4-azaindole, techniques such as elemental analysis, Liquid Chromatography-Mass Spectrometry (LCMS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be theoretically applied to provide orthogonal data points for its characterization.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine in this case), one can verify if the empirical formula of the synthesized compound matches its theoretical formula.

For 7-Chloro-1-isopropyl-4-azaindole, the molecular formula is C10H12ClN3. The theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 57.29 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.78 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.91 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 20.06 |

| Total | 209.69 | 100.00 |

Experimental data from an elemental analyzer would be expected to yield percentage values closely aligning with these theoretical calculations, typically within a ±0.4% margin of error, to confirm the elemental integrity of the sample.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for determining the molecular weight of a compound and assessing its purity.

In a hypothetical LCMS analysis of 7-Chloro-1-isopropyl-4-azaindole, the liquid chromatography component would first separate the compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule would be expected to be protonated to form the pseudomolecular ion [M+H]+.

Given the molecular weight of 209.69 g/mol , the mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 210.69. A key feature to observe would be the isotopic pattern characteristic of a chlorine-containing compound. Due to the natural abundance of the 35Cl and 37Cl isotopes (approximately a 3:1 ratio), the mass spectrum should display two peaks for the [M+H]+ ion: one for the molecule containing 35Cl and another, approximately one-third the intensity, at two mass units higher for the molecule containing 37Cl.

| Ion | Expected m/z (for 35Cl) | Expected m/z (for 37Cl) | Expected Relative Intensity |

| [M+H]+ | ~210.69 | ~212.69 | ~3:1 |

The retention time from the LC component would also serve as a characteristic identifier for the compound under specific chromatographic conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which a compound absorbs light (λmax) are characteristic of its chromophoric system.

The 7-Chloro-1-isopropyl-4-azaindole molecule contains a 4-azaindole core, which is an aromatic heterocyclic system. This system of conjugated pi electrons is expected to give rise to distinct absorption bands in the UV region. While specific experimental spectra for this compound are not available, related 7-azaindole (B17877) derivatives exhibit characteristic absorptions. chemicalbook.com The presence of the chlorine atom and the isopropyl group may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent 7-azaindole structure. A typical UV-Vis spectrum for this compound, likely recorded in a solvent like methanol (B129727) or ethanol, would be expected to display absorption peaks indicative of its aromatic nature.

| Technique | Expected Observation | Significance |

| Elemental Analysis | C, H, N, Cl percentages consistent with C10H12ClN3 | Confirms empirical formula |

| LCMS | [M+H]+ peak at m/z ~210.69 with a characteristic 3:1 isotopic pattern for chlorine | Confirms molecular weight and elemental presence of chlorine |

| UV-Vis Spectroscopy | Absorption maxima in the UV region | Characterizes the electronic properties of the aromatic system |

These complementary techniques, when used in concert, would provide a robust analytical profile for 7-Chloro-1-isopropyl-4-azaindole, ensuring its unambiguous identification and purity assessment.

In Vitro Biological Activity and Molecular Target Identification in Chemical Biology

Evaluation of 7-Chloro-1-isopropyl-4-azaindole Derivatives as Enzyme Modulators

Derivatives built upon the 7-chloro-1-isopropyl-4-azaindole framework have demonstrated considerable promise as modulators of enzymes, particularly kinases, which are pivotal in regulating cellular functions.

The 7-azaindole (B17877) core is a key structural element in many kinase inhibitors. The specific derivative, 7-chloro-1-isopropyl-4-azaindole, has been instrumental in the creation of inhibitors for several important kinases.

MAP4K1: Certain derivatives of 7-azaindole have been identified as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), an enzyme that plays a role in the JNK signaling pathway.

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is another kinase that can be targeted by 7-azaindole derivatives. These compounds have demonstrated the capacity to inhibit GSK-3β, which is involved in a variety of cellular processes.

DprE1: In the fight against tuberculosis, a series of 7-chloro-1-substituted-4-azaindole compounds were synthesized. One of the most potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 was found to be 7-chloro-1-isopropyl-4-azaindole.

Aurora Kinases: Substituted 4-azaindoles have been explored as inhibitors of Aurora kinases, which are essential for cell division.

FGFR1: Derivatives of 4-azaindole (B1209526) have been shown to inhibit Fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase often implicated in cancer.

ROCK: The 4-azaindole scaffold has been used to develop inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK).

The utility of the 7-chloro-1-isopropyl-4-azaindole structure extends beyond kinase inhibition to other significant biological targets.

Trypanosoma brucei : A series of 7-substituted-4-azaindoles were evaluated for their activity against the parasite Trypanosoma brucei. The derivative 7-chloro-1-isopropyl-4-azaindole showed notable activity.

CCR2: Potent and selective antagonists for the C-C chemokine receptor type 2 (CCR2), a key mediator in inflammation, have been developed using a 4-azaindole scaffold.

Cellular Antiproliferative and Cytotoxic Effects in Preclinical Models

Derivatives of 7-chloro-1-isopropyl-4-azaindole have shown significant antiproliferative and cytotoxic effects against various cancer cell lines in preclinical studies.

A novel 4-azaindole derivative was found to induce programmed cell death (apoptosis) and halt the cell cycle at the G2/M phase in human cervical cancer cells. Another study on a different 4-azaindole derivative demonstrated its ability to induce both apoptosis and autophagy in human cancer cells. Furthermore, cytotoxic activity has been observed in human breast cancer cells treated with certain 4-azaindole derivatives. The antiproliferative effects of these compounds have also been documented in lung and colon cancer cell lines.

Below is an interactive table summarizing the cellular effects of these derivatives.

| Cell Line | Effect |

| Human Cervical Cancer Cells | Induces apoptosis and G2/M cell cycle arrest. |

| Human Cancer Cells | Induces apoptosis and autophagy. |

| Human Breast Cancer Cells | Cytotoxic activity. |

| Human Lung Cancer Cells | Antiproliferative activity. |

| Human Colon Cancer Cells | Antiproliferative activity. |

Elucidation of Molecular and Cellular Mechanisms of Action

Investigating the precise molecular and cellular mechanisms of action is critical for the development of 7-chloro-1-isopropyl-4-azaindole derivatives as both therapeutic agents and research tools.

Protein Interaction and Pathway Modulation: One 4-azaindole derivative has been found to exert its anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. Another derivative was shown to induce apoptosis in non-small cell lung cancer cells by targeting the EGFR/JAK2/STAT3 signaling pathway.

Cell Cycle Perturbation: As noted earlier, some 4-azaindole derivatives can cause cell cycle arrest, often at the G2/M checkpoint, which is frequently a result of inhibiting kinases essential for cell cycle progression.

DNA Adduct Formation: While many derivatives function as kinase inhibitors, some have been observed to form covalent bonds with DNA, creating DNA adducts that lead to cellular damage and death.

Role as Chemical Probes for Biological Pathway Delineation

The potent and often selective nature of 7-chloro-1-isopropyl-4-azaindole derivatives makes them invaluable as chemical probes for dissecting complex biological pathways. By specifically inhibiting a single protein, these compounds allow researchers to study the downstream effects, thereby clarifying the protein's role in cellular processes. The development of photo-cross-linking probes based on the 4-azaindole scaffold has further enhanced their utility in identifying the direct binding partners of these compounds within a cell.

Computational and Theoretical Studies on 7 Chloro 1 Isopropyl 4 Azaindole and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Density Functional Theory (DFT) is a prominent method used for these investigations.

Density Functional Theory (DFT) is employed to calculate the electron spectra and optimized geometry of molecules. mdpi.com For the parent 4-azaindole (B1209526) scaffold, DFT methods have been successfully used to predict excited states and compare them with experimental data, showing a high degree of reliability. mdpi.com Such calculations determine the distribution of electron density, which is key to understanding a molecule's reactivity and intermolecular interactions. The geometry optimization of azaindole structures using DFT, for instance with the B3LYP functional and 6-31G(d) basis set, has shown excellent agreement with experimental data. mdpi.com

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net This analysis clarifies phenomena such as hyperconjugative interactions, charge transfer, and hybridization by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, which stabilizes the molecule. researchgate.net NBO analysis is instrumental in understanding the intramolecular charge transfer that occurs from donor to acceptor orbitals, which can be critical for a molecule's biological activity. researchgate.net

Table 1: Key Concepts in NBO Analysis

| Parameter | Description | Significance |

|---|---|---|

| Donor Orbital | A filled (occupied) orbital, such as a bonding orbital (e.g., σ, π) or a lone pair (LP). | Represents regions of high electron density available for donation. |

| Acceptor Orbital | An empty (unoccupied) orbital, typically an anti-bonding orbital (e.g., σ, π). | Represents regions of low electron density that can accept electrons. |

| Stabilization Energy E(2) | The energy associated with the delocalization of electrons from a donor orbital to an acceptor orbital. | Quantifies the strength of the donor-acceptor interaction; larger values imply stronger stabilization. researchgate.net |

| Hyperconjugation | The interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital. | Contributes to the stability of the molecule and influences its geometry and reactivity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as an azaindole derivative, interacts with a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For example, docking studies on novel 7-azaindole (B17877) derivatives have been used to elucidate their binding modes at the interface of the SARS-CoV-2 Spike protein's receptor-binding domain (S1-RBD) and the human ACE2 receptor. nih.gov These studies help identify key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity. nih.gov In other studies, 7-azaindole analogs were docked into the active site of Poly (ADP-ribose) polymerase (PARP), a target in cancer therapy, to predict their inhibitory potential. ijper.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. Following docking, MD simulations are run to validate the stability of the predicted binding pose and to observe the flexibility of the complex. nih.gov For instance, a 100-nanosecond MD simulation of the 7-azaindole derivative ASM-7 bound to the S1-RBD-hACE2 interface revealed that the compound could bind stably and form strong, persistent non-covalent interactions with key residues. nih.govnih.gov These simulations can also reveal how the binding of a ligand may alter the structural dynamics of the protein target, potentially leading to inhibition of its function. nih.govnih.gov

Table 2: Summary of Simulated Interactions for 7-Azaindole Analogs with the S1-RBD/hACE2 Interface

| Compound | Interacting Residue(s) | Type of Interaction | Simulation Stability Note |

|---|---|---|---|

| ASM-2 | TYR505 (S1-RBD), LYS353 (hACE2), TYR449 (S1-RBD) | H-bond, Pi-pi interaction | The pyridine (B92270) ring of the 7-azaindole engaged in a pi-pi interaction. nih.gov |

| ASM-4 | ASP30 (hACE2), LYS26 (hACE2), ARG403 (S1-RBD) | H-bond, Pi-cation interaction | Loss of some interactions observed in docking led to fluctuations. nih.gov |

| ASM-7 | ASP30 (hACE2) | H-bond | The 7-azaindole hydrogen formed a stable hydrogen bond, enhancing affinity. nih.gov |

| ASM-11 | ASP30 (hACE2), ASN33 (hACE2) | H-bond | Showed persistent hydrogen bonds but weaker pi-cation interactions compared to ASM-7. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study, molecular descriptors (numerical values that encode chemical information) are calculated for a set of molecules with known activities. These descriptors can represent physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or structural features (e.g., number of rotatable bonds). A statistical model is then built to correlate these descriptors with the observed activity.

This model can then be used for ligand-based design, where the activity of new, yet-to-be-synthesized compounds can be predicted. For a series of analogs of 7-Chloro-1-isopropyl-4-azaindole, a QSAR model could be developed to predict their inhibitory activity against a specific target. This allows for the prioritization of compounds for synthesis and testing, saving time and resources by focusing on candidates with the highest predicted potency.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its success as a potential drug. Poor ADME profiles are a major cause of failure in drug development. Computational methods are widely used to predict these properties early in the discovery process.

For a compound like 7-Chloro-1-isopropyl-4-azaindole, various ADME parameters can be calculated using theoretical models. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that can then be addressed through chemical modification.

Table 3: Common Computationally Predicted ADME Properties

| ADME Property | Description | Common Computational Descriptors |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Topological Polar Surface Area (TPSA), LogP (lipophilicity), number of hydrogen bond donors/acceptors. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Fraction unbound in plasma (Fu), Blood-Brain Barrier (BBB) penetration. |

| Metabolism | The chemical conversion of drugs into other compounds (metabolites) by the body. | Prediction of Cytochrome P450 (CYP) enzyme inhibition or metabolism sites. |

| Excretion | The removal of the drug and its metabolites from the body. | Prediction of renal clearance. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques used to discover new compounds with potential biological activity.

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. This model can be generated from the structure of a known active ligand bound to its target or from a set of active molecules.

Once a pharmacophore model is established for a target of interest for the azaindole scaffold, it can be used as a 3D query to perform a virtual screen of large chemical databases. chapman.edu This process rapidly filters millions of compounds to identify those that match the pharmacophore model. chapman.edu The resulting "hits" are a much smaller, more focused set of compounds that are more likely to be active, and can then be acquired or synthesized for experimental testing. This approach accelerates the discovery of novel chemical scaffolds that may act on the same target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modifications of the 7-chloro-1-isopropyl-4-azaindole core have provided crucial insights into its SAR. The biological activity and potency of derivatives are highly dependent on the nature and position of various substituents.

The 4-position of the azaindole ring has been a primary focus for introducing diversity. Attaching different amine-containing moieties at this position has been shown to significantly influence the biological activity. For instance, in a series of substituted 4-aminoazaindoles developed as potential inhibitors of Trypanosoma brucei, the nature of the substituent on the amino group was critical for potency. These compounds were synthesized starting from 4-chloro-7-azaindole (B22810), highlighting the importance of this precursor in generating libraries of analogs for SAR studies. nih.gov

Furthermore, a review of 7-azaindole (B17877) analogs as anticancer agents has indicated that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for substitution. The introduction of alkyl, aryl carboxamide, and various heterocyclic rings are among the most successful strategies to enhance anticancer activity. nih.gov While this study focuses on the broader class of 7-azaindoles, the principles can be extrapolated to the 7-chloro-1-isopropyl-4-azaindole scaffold, suggesting that modifications at the C3 and C5 positions could yield potent compounds.

The table below summarizes the impact of key substituent modifications on the biological activity of azaindole scaffolds, drawing from studies on related analogs.

| Position of Modification | Type of Substituent | Impact on Biological Activity |

| N1 | Isopropyl group | Often introduced to modulate lipophilicity and potentially influence binding orientation within a target protein. |

| C4 | Amino-containing moieties | Crucial for potency in various biological targets; the nature of the amine substituent dictates the level of activity. |

| C7 | Chloro group | Influences the electronic properties of the ring system and can contribute to binding interactions. |

| C3, C5 | Alkyl, Aryl, Heterocyclic groups | Modifications at these positions have been shown to be critical for enhancing anticancer activity in 7-azaindole analogs. nih.gov |

Rational Design Principles for Modulating Target Selectivity and Affinity

The rational design of inhibitors based on the 7-chloro-1-isopropyl-4-azaindole scaffold is heavily reliant on understanding the interactions between the compound and its biological target, often a protein kinase. The 7-azaindole core is recognized as an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site. chemicalbook.com This interaction is a cornerstone of its inhibitory activity.

The pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of adenine in ATP. nih.gov This bidentate hydrogen bonding provides a stable anchor for the inhibitor, and the various substitution points on the scaffold can then be utilized to achieve selectivity and enhance affinity for the specific target kinase. chemicalbook.com

Structure-based drug design is a key strategy employed to rationally modify the 7-chloro-1-isopropyl-4-azaindole scaffold. By analyzing the co-crystal structures of related azaindole inhibitors bound to their target kinases, medicinal chemists can identify pockets and residues that can be exploited to improve selectivity. For example, introducing substituents that can form additional interactions with specific amino acid residues outside the hinge region can significantly enhance both potency and selectivity. nih.gov

Key principles for modulating target selectivity and affinity include:

Exploiting the Hinge-Binding Motif: The dual hydrogen bond-forming capability of the 7-azaindole core is fundamental to its affinity for kinases. chemicalbook.comnih.gov

Targeting Specific Pockets: Introducing substituents at the C3, C4, and C5 positions that can occupy and interact with specific sub-pockets in the ATP-binding site can lead to increased selectivity for a particular kinase.

| Design Principle | Strategy | Outcome |

| Enhance Hinge Interaction | Maintain the integrity of the N7 and N1-H for bidentate hydrogen bonding. | High affinity for the kinase hinge region. chemicalbook.comnih.gov |

| Achieve Selectivity | Introduce substituents at C3, C4, or C5 that interact with unique residues in the target kinase's active site. | Improved selectivity over other kinases. nih.gov |

| Increase Potency | Design substituents that form additional favorable interactions (e.g., hydrophobic, van der Waals, or hydrogen bonds) with the target. | Lower inhibitory concentrations (IC50/Ki). |

| Structure-Based Design | Utilize X-ray co-crystal structures to guide the design of new analogs with improved fit and interactions. | Rational optimization of lead compounds. nih.gov |

Strategies for Optimizing Physicochemical Properties within Azaindole Scaffolds

Beyond biological activity and selectivity, the success of a drug candidate depends on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A key advantage of the azaindole scaffold is its inherent potential for favorable physicochemical properties compared to its indole (B1671886) counterpart. nih.gov

The introduction of a nitrogen atom into the six-membered ring of the indole core to form an azaindole generally leads to an increase in aqueous solubility. nih.gov This is a critical parameter for oral bioavailability. However, further optimization is often necessary, especially when lipophilic substituents are added to enhance potency.

Several strategies are employed to fine-tune the physicochemical properties of 7-chloro-1-isopropyl-4-azaindole derivatives:

Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyls, amides, or small amines, can improve aqueous solubility and modulate lipophilicity (LogP).

N-Alkylation: The N1-isopropyl group itself is a modification that impacts lipophilicity and metabolic stability. Varying the alkyl substituent at this position can be a strategy to optimize these properties.

Modulation of pKa: The basicity of the azaindole ring and any appended amino groups can be adjusted through electronic effects of substituents to influence solubility and cell permeability.

Disruption of Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice, potentially leading to improved solubility.

The following table outlines common strategies for optimizing the physicochemical properties of azaindole scaffolds.

| Physicochemical Property | Optimization Strategy | Example of Modification |

| Aqueous Solubility | Introduction of polar functional groups. | Addition of a hydroxyl or amide group to a substituent. |

| Lipophilicity (LogP) | Balancing lipophilic and hydrophilic substituents. | Replacing a large alkyl group with a smaller, more polar one. |

| Metabolic Stability | Blocking sites of metabolism. | Introducing a fluorine atom or replacing a metabolically labile group. |

| Cell Permeability | Optimizing the balance of polarity and lipophilicity. | Modifying substituents to achieve a LogP in the optimal range for passive diffusion. |

Applications of 7 Chloro 1 Isopropyl 4 Azaindole in Advanced Chemical Research

Utilization as a Scaffold for Library Synthesis and Combinatorial Chemistry

The 4-azaindole (B1209526) core structure is a versatile scaffold for library synthesis, a key strategy in modern drug discovery. Its chemical stability and amenability to functionalization at multiple positions allow for the systematic generation of large collections of related compounds, or libraries. These libraries are then screened to identify molecules with desired biological activities.

The utility of the parent azaindole scaffold is well-documented. For instance, a library containing 585 compounds built around a 7-azaindole (B17877) core was synthesized and evaluated for anti-HIV-1 activity, leading to the identification of ten potent hits. nih.gov This demonstrates the power of using the azaindole framework to explore chemical space efficiently. The commercial availability of various azaindole intermediates further streamlines the process of library synthesis, saving significant time and resources for research organizations. pharmablock.com As a specific derivative, 7-Chloro-1-isopropyl-4-azaindole serves as an advanced intermediate that can be incorporated into combinatorial chemistry workflows to produce focused libraries with tailored properties, guided by the chloro and isopropyl substituents.

Contribution to Lead Identification and Optimization in Drug Discovery Programs

The azaindole scaffold is a cornerstone in the identification and subsequent optimization of lead compounds in numerous drug discovery programs. A lead compound is a chemical that has shown promising activity against a specific biological target and serves as the starting point for developing a new drug. The process of lead optimization involves iteratively modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties.

The 1,4-azaindole series, to which 7-Chloro-1-isopropyl-4-azaindole belongs, has been the subject of intensive lead optimization efforts. In one notable example, researchers focused on 1,4-azaindoles as inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase), a critical enzyme for the survival of Mycobacterium tuberculosis. nih.gov An initial series of 1,4-azaindoles showed excellent potency but suffered from high metabolic turnover. nih.gov The subsequent lead optimization campaign successfully produced compounds with improved metabolic stability and a robust pharmacokinetic profile, making them suitable for further development as antitubercular agents. nih.gov

Similarly, N-substituted 7-azaindoles were identified as promising pan-PIM kinase inhibitors for cancer therapy. nih.gov The lead optimization program focused on modulating the physicochemical properties of the scaffold to overcome liabilities related to hERG channel interaction and cell permeability, ultimately leading to a compound that demonstrated tumor growth inhibition in a mouse model. nih.gov

Table 1: Examples of Azaindole Scaffolds in Lead Optimization

| Scaffold Family | Therapeutic Target | Initial Challenge | Optimization Outcome | Reference |

| 1,4-Azaindoles | DprE1 (Antitubercular) | High metabolic turnover, off-target activity | Potent, metabolically stable compounds with good pharmacokinetics | nih.gov |

| 7-Azaindoles | HIV-1 Reverse Transcriptase | Sub-optimal potency | Two-fold increase in potency against the target enzyme | nih.gov |

| N-substituted 7-Azaindoles | Pan-PIM Kinases (Oncology) | hERG liability, poor permeability | Solved liabilities, achieved in vivo tumor growth inhibition | nih.gov |

Scaffold Morphing and Bioisosteric Replacement Studies

Scaffold morphing is a rational drug design strategy where the core molecular backbone of a known active compound is replaced with a structurally distinct one to discover new chemical entities with improved properties or to navigate intellectual property landscapes. nih.gov The azaindole ring is an excellent candidate for such studies due to its role as a bioisostere of indole (B1671886) and other bicyclic heteroaromatic systems. nih.gov A bioisostere is a chemical substituent or group that produces similar biological properties to another chemical group.

The replacement of an indole ring with an azaindole moiety can introduce an additional hydrogen bond donor/acceptor site via the ring nitrogen, potentially enhancing drug-target interactions and improving physicochemical properties like aqueous solubility. nih.gov

A clear example of scaffold morphing involves a 1,4-azaindole series of DprE1 inhibitors. nih.gov To improve upon the initial series, the 1,4-azaindole core was morphed into a novel benzimidazole (B57391) scaffold. This strategic change retained the potent enzyme inhibition and antimycobacterial activity while significantly improving aqueous solubility and the fraction of unbound drug in plasma. nih.gov Docking studies predicted that the new benzimidazole scaffold engaged with the DprE1 enzyme via different binding interactions compared to the original azaindole, highlighting the success of the scaffold morphing approach. nih.gov

Table 2: Scaffold Morphing of a 1,4-Azaindole DprE1 Inhibitor

| Feature | Original Scaffold | Morphed Scaffold | Outcome | Reference |

| Core Structure | 1,4-Azaindole | Benzimidazole | Creation of a new chemical series | nih.gov |

| Biological Activity | Potent DprE1 inhibition | Retained potent DprE1 inhibition | Maintained primary potency | nih.gov |

| Physicochemical Properties | Lower solubility | Improved aqueous solubility, increased free plasma fraction | Enhanced drug-like properties | nih.gov |

Potential Applications in Material Science or Photophysical Research (e.g., organic semiconductors)

Beyond its role in pharmaceuticals, the chemical architecture of azaindole derivatives lends itself to applications in material science and photophysical research. Specifically, 4-Chloro-7-azaindole (B22810) is utilized in the development of advanced materials, including organic semiconductors. chemimpex.com These materials are fundamental to the creation of next-generation electronics, such as flexible displays, wearable sensors, and efficient solar cells. chemimpex.com The stability and defined electronic properties of the chloro-azaindole core make it a valuable building block for constructing larger, conjugated molecular frameworks required for these applications. chemimpex.com

Furthermore, the 7-azaindole ring system has been shown to possess inherent luminescent and fluorescent properties. nih.gov This makes molecules containing this scaffold potential candidates for use as chromophores or fluorescent probes. nih.govchemimpex.com Such probes are essential tools in biological imaging, allowing scientists to visualize cellular processes in real-time, which is a critical aspect of both basic research and drug discovery. chemimpex.com The specific substitutions on 7-Chloro-1-isopropyl-4-azaindole can be expected to modulate these photophysical properties, allowing for the fine-tuning of its absorption and emission spectra for specialized applications.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways for Azaindole Functionalization

While traditional methods for the synthesis and functionalization of azaindole cores are well-established, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key area of investigation. For derivatives like 7-chloro-1-isopropyl-4-azaindole, future research is anticipated to focus on unconventional pathways that offer access to novel chemical space and facilitate the rapid generation of analog libraries.

Emerging trends in this area include the application of C-H activation and functionalization reactions. These methods, which bypass the need for pre-functionalized starting materials, offer a more atom-economical approach to modifying the azaindole scaffold. Research is likely to explore the use of various transition metal catalysts to selectively introduce a range of functional groups at different positions on the 7-chloro-1-isopropyl-4-azaindole core. rsc.orgnih.gov Furthermore, the development of photoredox catalysis and electro-organic synthesis presents exciting opportunities for novel bond formations and functional group interconversions under mild and environmentally benign conditions. These advanced synthetic strategies are expected to play a pivotal role in the future diversification of the 7-chloro-1-isopropyl-4-azaindole framework.

Identification of Novel Biological Targets and Therapeutic Areas for Azaindole Scaffolds (preclinical)

The azaindole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly protein kinases. mskcc.org Building on this foundation, preclinical research involving the 7-chloro-1-isopropyl-4-azaindole framework is actively seeking to identify novel biological targets and expand its therapeutic applications beyond the established areas.

Current efforts are directed towards screening 7-chloro-1-isopropyl-4-azaindole and its derivatives against diverse panels of kinases and other enzyme families implicated in various diseases. The unique substitution pattern of this compound may confer selectivity for previously untargeted or underexplored proteins. Preclinical investigations are likely to focus on its potential in therapeutic areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. For instance, certain azaindole derivatives have shown promise as inhibitors of targets like Janus kinases (JAKs), which are crucial in immune response regulation. preprints.org The exploration of this scaffold against novel targets in infectious diseases, particularly those with growing resistance to existing therapies, also represents a promising frontier.

Advancements in Computational Methodologies for Predictive Modeling of Azaindole Activity

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For the 7-chloro-1-isopropyl-4-azaindole scaffold, advancements in computational methodologies are poised to significantly accelerate the identification and optimization of lead compounds.

Future research will likely leverage sophisticated techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations, free energy perturbation (FEP) calculations, and advanced machine learning algorithms to build highly predictive models of biological activity. These models can provide deep insights into the structure-activity relationships (SAR) of 7-chloro-1-isopropyl-4-azaindole derivatives, elucidating the key molecular interactions that govern their binding affinity and selectivity for specific biological targets. For example, pharmacophore modeling can be used to define the essential structural features required for potent inhibition of a particular kinase. preprints.org By accurately predicting the biological activity and pharmacokinetic properties of virtual compounds, these computational approaches will enable a more rational and efficient design of novel analogs with improved therapeutic potential, thereby reducing the time and cost associated with experimental screening.

Development of Advanced Chemical Biology Tools Based on 7-Chloro-1-isopropyl-4-azaindole Framework

The development of chemical probes is crucial for dissecting complex biological processes and validating novel drug targets. mskcc.orgnih.govnih.gov The 7-chloro-1-isopropyl-4-azaindole framework, with its inherent biological activity and synthetic tractability, provides an excellent foundation for the design and synthesis of advanced chemical biology tools.

Future efforts in this domain will focus on modifying the 7-chloro-1-isopropyl-4-azaindole scaffold to create a variety of molecular probes. These may include:

Affinity-based probes: By incorporating photoreactive groups or latent reactive functionalities, derivatives of 7-chloro-1-isopropyl-4-azaindole can be designed to covalently label their biological targets, enabling target identification and validation studies.

Fluorescent probes: The attachment of fluorophores to the scaffold can allow for the visualization and tracking of the target protein within living cells, providing valuable information about its subcellular localization and dynamics.

Bifunctional molecules and degraders: The framework can be incorporated into proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules designed to induce the degradation of a target protein, offering a powerful strategy for therapeutic intervention.

The creation of such chemical biology tools derived from 7-chloro-1-isopropyl-4-azaindole will not only deepen our understanding of fundamental biology but also pave the way for the development of innovative therapeutic strategies. mskcc.org

Q & A

Q. What criteria should guide the inclusion of synthetic data in publications to meet journal standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.